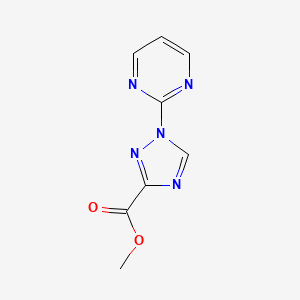

Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

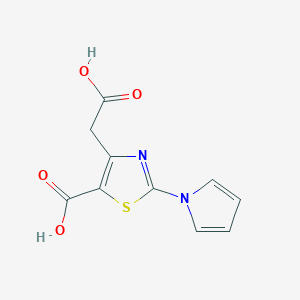

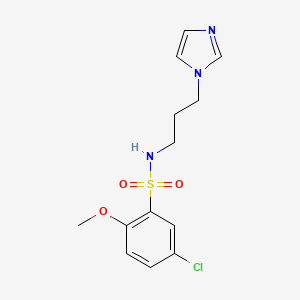

“Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate” is a complex organic compound that contains a pyrimidine ring and a 1,2,4-triazole ring . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The 1,2,4-triazole is a class of heterocyclic compounds that contain a five-member ring of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would contain a pyrimidine ring attached to a 1,2,4-triazole ring via a carbon atom . The exact structure and the positions of the various functional groups would depend on the specifics of the synthesis .

科学的研究の応用

Synthesis and Structural Analysis

A novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized via a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one. This compound was structurally characterized using X-ray single crystal diffraction and various spectroscopic techniques, demonstrating potential in the study of molecular structures and intermolecular interactions through Hirshfeld surface analysis and DFT calculations. It exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential in antimicrobial research (Lahmidi et al., 2019).

Chemical Transformations and Isomerizations

Research into the chemical behaviors of related pyrimidin-yl compounds has led to the formation of s-triazolo[4,3-c]pyrimidine and its rearrangement into s-triazolo[1,5-c]pyrimidines via acylaminoalkenyltriazoles, contributing to the understanding of chemical reactions and rearrangements in organic synthesis (Brown & Nagamatsu, 1978).

Anticancer and Anti-inflammatory Properties

Several studies have synthesized and evaluated heterocyclic derivatives including 1,2,4-triazole-3(4H)-one and pyrimidine-5-carbonitrile moieties for their anti-inflammatory and anticancer activities. These compounds have been shown to possess significant biological activities, highlighting the potential of pyrimidin-yl compounds in the development of new therapeutic agents (Fahmy et al., 2012).

Antiviral Applications

The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, demonstrates the relevance of pyrimidin-yl compounds in antiviral drug development. This compound was synthesized in supercritical carbon dioxide, showcasing an environmentally friendly approach to pharmaceutical synthesis (Baklykov et al., 2019).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and in what quantities . Without specific information, it’s not possible to provide detailed safety and hazard information.

作用機序

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to significant inhibition of cell growth . This suggests that Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate may interact with its targets in a similar manner, potentially leading to cell cycle arrest and apoptosis.

Biochemical Pathways

The inhibition of cdk2 can disrupt the cell cycle, affecting the g1-s phase transition and leading to cell cycle arrest . This can have downstream effects on cellular proliferation and survival.

Pharmacokinetics

Similar compounds have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing . These changes were correlated with time- and dose-dependent decreases in the metabolite to parent plasma concentrations, suggesting that these changes result from a decrease in the oral clearance (CL) of the compound .

Result of Action

Similar compounds have shown significant inhibitory activity against cell growth . This suggests that Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate may have similar effects, potentially leading to cell cycle arrest and apoptosis.

特性

IUPAC Name |

methyl 1-pyrimidin-2-yl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-15-7(14)6-11-5-13(12-6)8-9-3-2-4-10-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCLKNNSTJKNTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)

![1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2395018.png)

![4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2395022.png)

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)